Vignafuran

説明

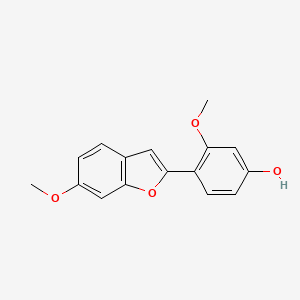

Vignafuran (C₁₆H₁₄O₄, molecular weight: 270.28) is a naturally occurring 2-arylbenzofuran phytoalexin first identified in Vigna unguiculata (cowpea) and Lablab purpureus (hyacinth bean) . Its structure comprises a benzofuran core substituted with a 2-(4-hydroxy-2-methoxyphenyl) group (Figure 1) . Biosynthetically, it originates from phenylalanine via an isoflavonoid precursor, with the loss of the C-3 methylene group during cyclization, as demonstrated by isotopic labeling studies . Vignafuran exhibits potent antifungal activity, particularly against Helminthosporium carbonum (ED₅₀: 15–20 µg/ml), and is synthesized in plant tissues in response to fungal infection or UV stress .

特性

CAS番号 |

57800-41-6 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC名 |

3-methoxy-4-(6-methoxy-1-benzofuran-2-yl)phenol |

InChI |

InChI=1S/C16H14O4/c1-18-12-5-3-10-7-16(20-14(10)9-12)13-6-4-11(17)8-15(13)19-2/h3-9,17H,1-2H3 |

InChIキー |

YCDZKMJZSGRQML-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC |

正規SMILES |

COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC |

他のCAS番号 |

57800-41-6 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Coumestrol

- Structure : Coumestrol (C₁₅H₁₂O₅) is a coumestan derivative featuring a fused benzofuran-dihydrofuran ring system, distinct from Vignafuran’s simpler 2-arylbenzofuran scaffold .

- Biosynthesis: Both compounds share a common intermediate (diarylacetylene) in synthetic routes , but coumestrol biosynthesis in plants likely diverges via oxidative cyclization of isoflav-3-enes, unlike Vignafuran’s phenylpropanoid pathway .

Moracin M

- Structure : Moracin M (C₁₉H₁₆O₄) contains a 3',5'-dioxygenated aryl group attached to a benzofuran core, contrasting with Vignafuran’s 4-hydroxy-2-methoxyphenyl substituent .

- Biosynthesis: Derived from stilbene precursors via oxidative cyclization in Morus alba, differing from Vignafuran’s isoflavonoid origin .

Phaseollidin

- Structure : A pterocarpan (C₂₀H₁₈O₅) with a tetracyclic framework, structurally unrelated to benzofurans .

- Biosynthesis: Formed via isoflavanoid pathways in Lablab niger, independent of Vignafuran’s route .

- Activity : Less potent than Vignafuran (ED₅₀: 30–35 µg/ml against H. carbonum) .

Erypoegin H251

- Structure : A tetracylic benzofuran derivative synthesized via iodinated catechol intermediates, differing in complexity from Vignafuran’s bicyclic system .

- Synthesis : Achieved through Pd-catalyzed carbonylative cyclization, unlike Vignafuran’s TBAF-mediated ring closure .

- Activity : Antifungal activity unspecified but structurally tailored for bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Structural Diversity : Benzofuran derivatives exhibit significant structural plasticity, enabling diverse biological roles. Vignafuran’s simplicity contrasts with coumestrol’s fused rings and moracin’s oxygenation patterns.

- Activity Trends : Vignafuran’s ED₅₀ surpasses phaseollidin and kievitone, suggesting benzofurans may optimize antifungal potency .

- Synthetic Utility : Common intermediates (e.g., diarylacetylenes) allow efficient synthesis of multiple benzofurans, highlighting strategies for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。